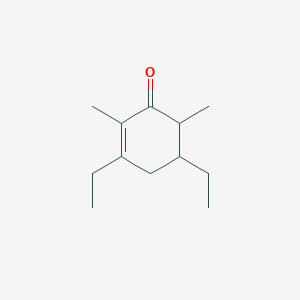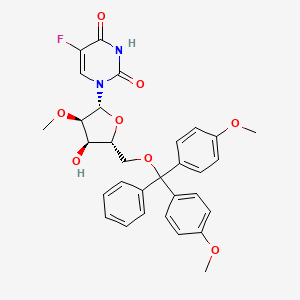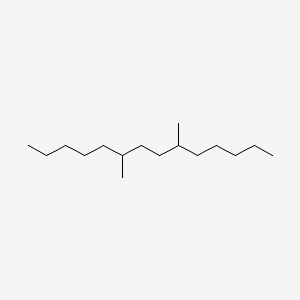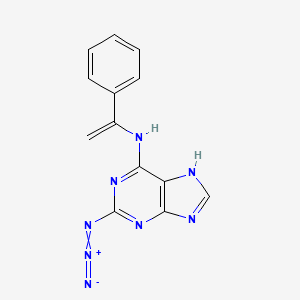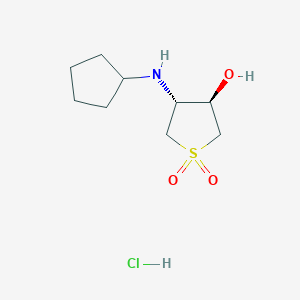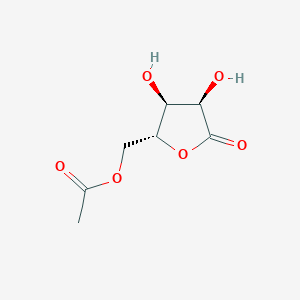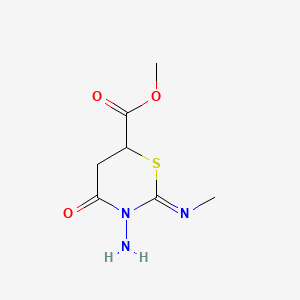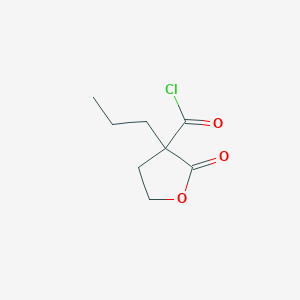![molecular formula C15H28O2 B13801913 2-Methyl-1,4-dioxaspiro[4.11]hexadecane CAS No. 953-78-6](/img/structure/B13801913.png)
2-Methyl-1,4-dioxaspiro[4.11]hexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-dioxaspiro[4.11]hexadecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of raw materials, reaction conditions, and purification techniques are critical to ensure the efficiency and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,4-dioxaspiro[4.11]hexadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
2-Methyl-1,4-dioxaspiro[4.11]hexadecane has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Methyl-1,4-dioxaspiro[4.11]hexadecane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Methyl-1,4-dioxaspiro[4.11]hexadecane include:
- 3-Methyl-1,4-dioxaspiro[4.11]hexadecane
- 2-Ethyl-1,4-dioxaspiro[4.11]hexadecane
- 2-Propyl-1,4-dioxaspiro[4.11]hexadecane
Uniqueness
What sets this compound apart from these similar compounds is its specific methyl substitution at the 2-position, which imparts unique chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules .
Propriétés
Numéro CAS |
953-78-6 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
3-methyl-1,4-dioxaspiro[4.11]hexadecane |
InChI |
InChI=1S/C15H28O2/c1-14-13-16-15(17-14)11-9-7-5-3-2-4-6-8-10-12-15/h14H,2-13H2,1H3 |
Clé InChI |
HDCUPDJOTUNHOM-UHFFFAOYSA-N |
SMILES canonique |
CC1COC2(O1)CCCCCCCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


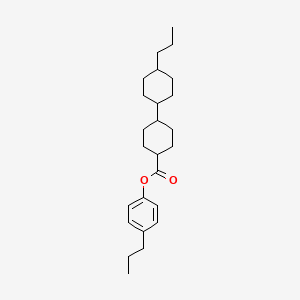
![5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13801835.png)
